molecular formula C8H13N3 B13881620 1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole

1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole

Katalognummer: B13881620
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: ZMAVJKDPLZFXEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole is a heterocyclic compound that features a fused ring system combining pyrrole and pyrazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a pyrrole derivative with a pyrazole precursor in the presence of a suitable catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted products .

Wissenschaftliche Forschungsanwendungen

1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole is unique due to its specific structural features and the potential for diverse biological activities. Its combination of pyrrole and pyrazole rings provides a versatile scaffold for the development of new compounds with various applications .

Eigenschaften

Molekularformel

C8H13N3

Molekulargewicht

151.21 g/mol

IUPAC-Name

1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole

InChI

InChI=1S/C8H13N3/c1-6(2)11-8-5-9-3-7(8)4-10-11/h4,6,9H,3,5H2,1-2H3

InChI-Schlüssel

ZMAVJKDPLZFXEF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C2=C(CNC2)C=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.